N-tetradecanoyl-L-Homoserine Lactone
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Overview
Description
N-tetradecanoyl-L-Homoserine lactone is a small diffusible signaling molecule involved in quorum sensing, a regulatory system used by bacteria to control gene expression in response to increasing cell density . This compound is part of the N-acyl homoserine lactone family, which plays a crucial role in bacterial communication and interaction with eukaryotes .
Mechanism of Action
Target of Action
N-tetradecanoyl-L-Homoserine Lactone (C14-HSL) is a member of the N-acyl homoserine lactones (AHL) family . AHLs are key players in the quorum sensing systems of Gram-negative bacteria . They act as intercellular communication signal molecules, mediating information exchange between eukaryotic plants and prokaryotic bacteria .
Mode of Action
C14-HSL interacts with its targets to control gene expression and affect cellular metabolism in bacteria . It is a small diffusible signaling molecule involved in quorum sensing . The AHLs, including C14-HSL, regulate gene expression in Gram-negative bacteria such as Echerichia and Salmonella .
Biochemical Pathways
C14-HSL affects several biochemical pathways. It is involved in the regulation of bacterial quorum sensing . In addition to bacterial communication, AHLs are involved in interactions with eukaryotes . Short-chain AHLs are easily taken up by plants and transported over long distances . They promote root elongation and growth .
Pharmacokinetics
It is known that short-chain ahls are easily taken up by plants and transported over long distances . This suggests that C14-HSL may have similar properties.
Result of Action
The action of C14-HSL results in the control of gene expression and affects cellular metabolism in bacteria . It appears later than shorter acyl chain AHLs in developing biofilms and, like other long chain AHLs, stimulates bacterial growth .
Action Environment
The action of C14-HSL is influenced by environmental factors. The action of C14-HSL is also influenced by the presence of other AHL-producing bacteria .
Biochemical Analysis
Biochemical Properties
N-tetradecanoyl-L-Homoserine Lactone interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with the Arabidopsis protein ALI1, which mediates the priming effects of this compound in plants .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been shown to prime plants for enhanced resistance to biotic and abiotic stress .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been suggested that the Arabidopsis protein ALI1 may interact with this compound .
Metabolic Pathways
This compound is involved in the quorum sensing pathway in Gram-negative bacteria . It may interact with various enzymes or cofactors within this pathway.
Subcellular Localization
The Arabidopsis protein ALI1, which interacts with this compound, has been found to colocalize with the plasma membrane, tonoplast, and endoplasmic reticulum .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-tetradecanoyl-L-Homoserine lactone can be synthesized through the acylation of L-homoserine lactone with tetradecanoyl chloride. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent the decomposition of the lactone ring.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required standards for research and application .
Chemical Reactions Analysis
Types of Reactions: N-tetradecanoyl-L-Homoserine lactone undergoes various chemical reactions, including:
Hydrolysis: The lactone ring can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxy acid.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or keto groups on the acyl chain.
Substitution: The acyl chain can undergo substitution reactions to introduce different functional groups or modify the chain length.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles or electrophiles depending on the desired modification.
Major Products:
Hydrolysis: Hydroxy acid derivatives.
Oxidation: Hydroxyl or keto derivatives.
Substitution: Modified acyl chain derivatives.
Scientific Research Applications
N-tetradecanoyl-L-Homoserine lactone has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study quorum sensing and bacterial communication.
Biology: Investigates the interactions between bacteria and eukaryotes, including plant-bacteria interactions and the role of quorum sensing in biofilm formation.
Medicine: Explores potential therapeutic applications in controlling bacterial infections by disrupting quorum sensing pathways.
Industry: Utilized in the development of biosensors and biotechnological applications to monitor and control bacterial populations
Comparison with Similar Compounds
N-tetradecanoyl-L-Homoserine lactone is part of the N-acyl homoserine lactone family, which includes compounds with varying acyl chain lengths and functional groups. Similar compounds include:
- N-hexanoyl-L-homoserine lactone (C6-HSL)
- N-octanoyl-L-homoserine lactone (C8-HSL)
- N-decanoyl-L-homoserine lactone (C10-HSL)
- N-dodecanoyl-L-homoserine lactone (C12-HSL)
- N-3-oxo-tetradecanoyl-L-homoserine lactone (3-oxo-C14-HSL)
This compound is unique due to its longer acyl chain, which affects its hydrophobicity and interaction with bacterial and eukaryotic cells. This compound appears later in developing biofilms and stimulates bacterial growth more effectively than shorter acyl chain homologs .
Properties
IUPAC Name |
N-[(3S)-2-oxooxolan-3-yl]tetradecanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)19-16-14-15-22-18(16)21/h16H,2-15H2,1H3,(H,19,20)/t16-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAYHOXXVBVXPZ-INIZCTEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC1CCOC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N[C@H]1CCOC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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